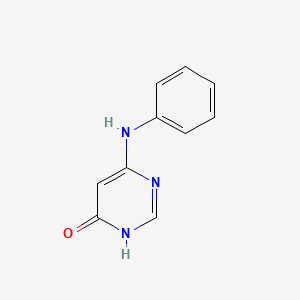

6-(Phenylamino)pyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99185-53-2 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

4-anilino-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H9N3O/c14-10-6-9(11-7-12-10)13-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) |

InChI Key |

YJJYVPCMVIQLPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenylamino Pyrimidin 4 Ol and Its Analogues

Strategic Approaches to Pyrimidinol Core Synthesis

The foundational step in generating this class of compounds is the construction of the pyrimidin-4-ol ring. This is predominantly achieved through cyclocondensation reactions or by functionalizing a pre-existing pyrimidine (B1678525) ring system.

Cyclocondensation Reactions Utilizing Phenylguanidines with Beta-Ketoesters

A classical and widely employed method for the synthesis of the 2-aminopyrimidin-4-ol core is the cyclocondensation of a guanidine (B92328) derivative with a β-ketoester. bu.edu.eg In the context of 6-(phenylamino)pyrimidin-4-ol, phenylguanidine serves as the N-C-N fragment, which reacts with a suitable β-ketoester that provides the C-C-C backbone. This reaction is a cornerstone in pyrimidine synthesis, valued for its efficiency and the ready availability of the starting materials. nih.gov

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of the guanidine with the keto group of the β-ketoester, followed by an intramolecular cyclization via condensation with the ester functionality, leading to the formation of the heterocyclic ring. The choice of substituents on the β-ketoester directly determines the substitution pattern at the 5 and 6 positions of the resulting pyrimidinol.

A representative reaction is outlined below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| Phenylguanidine | Ethyl acetoacetate | 6-Methyl-2-(phenylamino)pyrimidin-4-ol | Basic or acidic catalysis, reflux in a suitable solvent like ethanol |

| Phenylguanidine | Diethyl malonate | 2-(Phenylamino)pyrimidine-4,6-diol | Basic conditions |

This approach is highly versatile, allowing for the introduction of various alkyl or aryl groups at the C6 position of the pyrimidine ring by selecting the appropriate β-ketoester.

Nucleophilic Substitutions and Palladium-Catalyzed Cross-Couplings on Pyrimidine Precursors

An alternative and powerful strategy involves the use of a pre-formed pyrimidine ring bearing a suitable leaving group, typically a halogen, at the 2-position. The phenylamino (B1219803) moiety is then introduced via a nucleophilic aromatic substitution (SNAr) or, more commonly, through a palladium-catalyzed cross-coupling reaction.

The Buchwald-Hartwig amination has emerged as a particularly effective palladium-catalyzed method for the formation of C-N bonds. nih.govresearchgate.netbohrium.com This reaction allows for the coupling of an aryl halide (e.g., 2-chloropyrimidin-4-ol) with an amine (aniline) under relatively mild conditions, offering broad functional group tolerance and high yields. researchgate.net The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the coupling.

A typical reaction scheme is as follows:

| Pyrimidine Precursor | Amine | Catalyst/Ligand | Product |

| 2-Chloro-6-methylpyrimidin-4-ol | Aniline (B41778) | Pd2(dba)3 / Xantphos | 6-Methyl-2-(phenylamino)pyrimidin-4-ol |

| 2-Bromo-6-phenylpyrimidin-4-ol | Aniline | Pd(OAc)2 / BINAP | 6-Phenyl-2-(phenylamino)pyrimidin-4-ol |

This methodology is advantageous when the desired substituents on the pyrimidine ring are not compatible with the conditions of cyclocondensation or when diverse aniline derivatives are to be explored.

Development of Specific Phenylaminopyrimidinol Analogues

To probe the structure-activity relationships and optimize the biological activity of the lead compound, extensive modifications are often made to both the pyrimidine core and the phenylamino group.

Introduction of Aromatic Substituents to the Pyrimidine Ring (e.g., Thiazol-5-yl, Furan-2-yl)

The introduction of heterocyclic aromatic rings, such as thiazole (B1198619) and furan, at the C4 or C6 position of the pyrimidine ring has been a successful strategy in the development of potent kinase inhibitors. nih.govacs.org These substituents can engage in additional interactions within the target protein's binding site.

The synthesis of these analogues often involves the condensation of a phenylguanidine with a β-ketoester that already contains the desired heterocyclic moiety. For instance, the synthesis of a 4-(thiazol-5-yl) analogue can be achieved by reacting phenylguanidine with a 3-oxo-3-(thiazol-5-yl)propanoate derivative. nih.govacs.org

| Phenylguanidine Derivative | β-Ketoester with Heterocycle | Resulting Analogue |

| Phenylguanidine | Ethyl 3-(thiazol-5-yl)-3-oxopropanoate | 6-(Thiazol-5-yl)-2-(phenylamino)pyrimidin-4-ol |

| Phenylguanidine | Methyl 3-(furan-2-yl)-3-oxopropanoate | 6-(Furan-2-yl)-2-(phenylamino)pyrimidin-4-ol |

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to attach the heterocyclic ring to a pre-functionalized pyrimidine core (e.g., a 6-halopyrimidinol derivative).

Modifications of the Phenylamino Moiety for Structure-Activity Exploration

Systematic modification of the phenylamino group is a critical aspect of lead optimization. nih.gov This involves introducing various substituents onto the phenyl ring to modulate the compound's electronic properties, steric profile, and hydrogen bonding capabilities. These modifications can significantly impact the compound's potency and selectivity. nih.gov

The synthesis of these analogues is typically achieved by using a substituted aniline in the palladium-catalyzed cross-coupling reaction with a 2-halopyrimidin-4-ol precursor. This approach allows for the late-stage introduction of diversity.

| 2-Halopyrimidin-4-ol Precursor | Substituted Aniline | Resulting Analogue | Rationale for Modification |

| 2-Chloro-6-methylpyrimidin-4-ol | 3-Chloroaniline | 2-(3-Chlorophenylamino)-6-methylpyrimidin-4-ol | Explore electronic effects |

| 2-Chloro-6-methylpyrimidin-4-ol | 4-Methoxyaniline | 2-(4-Methoxyphenylamino)-6-methylpyrimidin-4-ol | Introduce hydrogen bond acceptor |

| 2-Chloro-6-methylpyrimidin-4-ol | 3-(Trifluoromethyl)aniline | 6-Methyl-2-(3-(trifluoromethyl)phenylamino)pyrimidin-4-ol | Enhance metabolic stability/lipophilicity |

The structure-activity relationship (SAR) data derived from these modifications are invaluable for designing next-generation compounds with improved pharmacological profiles. nih.gov

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its analogues, advanced synthetic techniques are increasingly being adopted.

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for both the cyclocondensation and palladium-catalyzed coupling steps. researchgate.netresearchgate.net The rapid and efficient heating provided by microwaves can drive reactions to completion in minutes rather than hours. researchgate.netresearchgate.net

Flow chemistry is another emerging technology that offers precise control over reaction parameters, enhanced safety, and the potential for automated, continuous production. nih.gov The synthesis of pyrimidine derivatives has been successfully adapted to flow chemistry systems, enabling rapid optimization of reaction conditions and scalable production. nih.gov These advanced methods are instrumental in the rapid generation of compound libraries for high-throughput screening and lead optimization.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This approach has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. asianpubs.orgasianpubs.org The use of microwave irradiation in a solvent-free or "dry media" context offers an eco-friendly and efficient alternative to traditional solution-phase reactions. researchgate.net

In the synthesis of aminopyrimidine scaffolds, microwave irradiation can be utilized in multiple steps. For instance, a three-step synthesis can be initiated by treating substituted acetophenones with aromatic aldehydes to form chalcone (B49325) intermediates. nanobioletters.com Subsequently, these chalcones can be condensed with guanidine nitrate (B79036) in the presence of zinc chloride under microwave irradiation to yield the core aminopyrimidine structure. nanobioletters.com This method significantly reduces reaction times, often from hours to just a few minutes. researchgate.netnanobioletters.com One study reported the synthesis of various aminopyrimidine derivatives with yields ranging from 33% to 56% using this microwave-assisted approach. nanobioletters.com The reaction progress is typically monitored by thin-layer chromatography (TLC). nanobioletters.com

The table below summarizes examples of aminopyrimidine synthesis facilitated by microwave irradiation, highlighting the reaction conditions and outcomes.

| Reactants | Microwave Conditions | Product Type | Yield | Reference |

| Substituted Chalcones + Guanidine Nitrate/ZnCl₂ | 160 Watts, 3 min | Aminopyrimidines | 33-56% | nanobioletters.com |

| 6-aminouracils + Aromatic Aldehydes + Alumina (B75360) | 900 W, seconds | Pyrimido[4,5-d]pyrimidines | - | researchgate.net |

| β-ketoesters/β-aldehydoester + Urea | - | Uracil analogues | - | mdpi.com |

| Benzoylacetonitriles + Urea | - | Cytosine derivatives | - | mdpi.com |

Table 1: Examples of Microwave-Assisted Synthesis of Pyrimidine Analogues.

The efficiency of microwave-assisted synthesis is further demonstrated in the preparation of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines. researchgate.net By using a solid support like alumina as an energy transfer medium, the reaction can be conducted under solvent-free conditions, which avoids the hazards associated with solution-phase reactions and simplifies product work-up. researchgate.net This green chemistry approach drastically shortens reaction times to mere seconds while improving yields compared to conventional methods. researchgate.net

Negishi Cross-Coupling Strategies for Phenylamino-pyrimidine Assemblies

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgrsc.org It involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This methodology has been effectively employed to develop novel and efficient synthetic pathways for phenylamino-pyrimidine analogues, which are recognized as a promising class of protein kinase C (PKC) inhibitors. acs.orgnih.gov

A key strategy for assembling complex phenylamino-pyrimidines involves a palladium-catalyzed Negishi cross-coupling as the central step. acs.org This is typically followed by subsequent nucleophilic substitution reactions to complete the target molecule. acs.orgnih.gov This approach offers a robust and versatile protocol for creating diverse analogues for structure-activity relationship (SAR) studies. acs.org

In a specific application, a pyridinyl-pyrimidine core was synthesized via a Negishi coupling. acs.org The process started with the preparation of a pyridine (B92270) zinc organyl from 2-fluoro-4-iodopyridine. This was achieved through a lithium-halogen exchange followed by the addition of zinc chloride. The subsequent coupling of this organozinc reagent with 2,4-dichloropyrimidine (B19661) was performed regioselectively at the 4-position of the pyrimidine ring. acs.org The reaction, catalyzed by Pd(PPh₃)₄, proceeded efficiently in a one-pot reaction to yield the desired pyridinyl-pyrimidine intermediate. acs.org

The table below outlines the key components and outcome of this Negishi cross-coupling step.

| Organohalide | Organozinc Source | Catalyst | Product | Yield | Reference |

| 2,4-Dichloropyrimidine | Pyridine zinc organyl (from 2-fluoro-4-iodopyridine) | Pd(PPh₃)₄ (0.005 equiv) | 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine | 69% | acs.org |

Table 2: Key Negishi Cross-Coupling Reaction for Phenylamino-pyrimidine Assembly.

While other cross-coupling methods like the Suzuki-Miyaura and Stille reactions are common, the Negishi protocol was favored in this synthesis for its ability to perform the preparation of the zinc organyl and the coupling reaction in a single pot. acs.org Recent advancements have further refined Negishi reaction methodologies, including the development of continuous flow protocols and photochemical enhancement, which can accelerate the rate-limiting oxidative addition step. nih.gov The versatility of the Negishi coupling allows for the connection of sp³, sp², and sp hybridized carbon atoms, making it a highly valuable method in the synthesis of complex organic molecules. wikipedia.org

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral molecules with high stereoselectivity is a critical aspect of medicinal chemistry, as the chirality of a compound is often crucial for its biological activity. nih.gov For pyrimidine analogues, which include a well-known class of antiviral drugs, the stereochemistry of side chains that mimic the open pentose (B10789219) residue can determine the therapeutic efficacy. nih.gov Enzymatic synthesis provides a powerful approach for establishing specific stereocenters.

One prominent stereoselective strategy utilizes dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases. nih.gov These enzymes catalyze the aldol (B89426) addition of DHAP to a wide range of aldehyde substrates, creating products with two new stereocenters in a highly controlled manner. This biocatalytic method is particularly useful for synthesizing chiral acyclic nucleoside analogues. nih.gov

In this approach, aldehyde derivatives of pyrimidine bases, such as thymine (B56734) or cytosine, are used as acceptor substrates for the aldolase-catalyzed reaction. nih.gov Different aldolases can be employed as biocatalysts, including fructose-1,6-biphosphate aldolase (B8822740) from rabbit muscle (RAMA) and fuculose-1-phosphate aldolase from Escherichia coli (FucA). The choice of enzyme can influence the stereochemical outcome of the product. For example, when an aldehyde derivative of thymine was reacted with DHAP, the use of RAMA resulted in a product with (3R, 4S) configuration, whereas FucA produced the (3S, 4S) diastereomer. nih.gov

The table below details the outcomes of using different DHAP-dependent aldolases for the stereoselective synthesis of chiral pyrimidine analogues.

| Aldehyde Substrate | Enzyme (DHAP-dependent aldolase) | Product Configuration | Conversion Yield | Reference |

| Aldehyde derivative of thymine | Fructose-1,6-biphosphate aldolase (RAMA) | (3R, 4S) | 70-90% | nih.gov |

| Aldehyde derivative of thymine | Fuculose-1-phosphate aldolase (FucA) | (3S, 4S) | 70-90% | nih.gov |

| Aldehyde derivative of cytosine | Fructose-1,6-biphosphate aldolase (RAMA) | (3R, 4S) | 86% | nih.gov |

Table 3: Enzymatic Stereoselective Synthesis of Chiral Pyrimidine Analogues.

This biocatalytic method demonstrates a viable and efficient pathway to access specific stereoisomers of pyrimidine analogues. The high conversion yields (typically between 70% and 90%) and the ability to control stereochemistry by selecting the appropriate enzyme make it an attractive strategy for producing enantiopure compounds for pharmacological evaluation. nih.gov

Biological Activity Profiling and Mechanistic Investigations of 6 Phenylamino Pyrimidin 4 Ol Derivatives

Modulatory Effects on Enzyme Activity

Phenylaminopyrimidine derivatives have demonstrated significant inhibitory activity against several key enzyme families, primarily protein kinases, by competing with ATP for its binding site in the enzyme's active cleft. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine class have been identified as highly potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell cycle progression and transcription. nih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them a key target for therapeutic intervention.

Research has revealed that substitutions on the pyrimidine (B1678525) and phenylamino (B1219803) rings significantly influence both the potency and selectivity of these compounds against different CDK subtypes. acs.org For instance, certain 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines exhibit potent, nanomolar-level inhibition of CDK9, a key regulator of transcription, while showing varied activity against cell-cycle-related CDKs such as CDK1 and CDK2. acs.org

One study highlighted that compound Ia (R′ = H, R = m-NO2) acts as a potent pan-CDK inhibitor. acs.org Introducing a carbonitrile group at the C5-position of the pyrimidine ring resulted in compound 12a , which showed a similar potent inhibition profile against CDK9, CDK1, and CDK2, with Ki values in the low nanomolar range (1-6 nM). acs.org Notably, both compounds were significantly less active against CDK7. acs.org

Further modifications led to compounds with enhanced selectivity for CDK9. Compound 12u was identified as a particularly selective inhibitor, with an IC50 of 7 nM for CDK9 and over 80-fold selectivity against CDK2. nih.gov This selectivity is crucial for minimizing off-target effects and is attributed to specific interactions within the ATP-binding pocket of CDK9. nih.govacs.org

| Compound | Substitution (R') | Substitution (R) | CDK9 (Ki, nM) | CDK1 (Ki, nM) | CDK2 (Ki, nM) | CDK7 (Ki, nM) |

|---|---|---|---|---|---|---|

| Ia | H | m-NO₂ | 1 | 6 | 4 | 130 |

| 12a | CN | m-NO₂ | 1 | 5 | 3 | 120 |

| 12g | Me | m-SO₂NH₂ | 5 | 37 | 65 | >1000 |

Protein Kinase C (PKC) Inhibition

Phenylamino-pyrimidine (PAP) derivatives represent a distinct class of potent and selective inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various signal transduction pathways. nih.gov These compounds demonstrate a high degree of selectivity for PKC over other kinases. nih.govacs.org

Steady-state kinetic analysis of potent derivatives, such as N-(3-[1-imidazolyl]-phenyl-4-(3-pyridyl)-2-pyrimidinamine , revealed competitive inhibition kinetics with respect to ATP. nih.govkisti.re.kr Structural analysis indicates that an H-bond acceptor on the pyrimidine moiety adjacent to an H-bond donor from the phenylamine group is critical for inhibitory activity. nih.govkisti.re.kr Some derivatives exhibit selectivity for specific PKC isotypes; for example, N-(3-Nitro-phenyl)-4-(3-pyridyl)-2-pyrimidinamine preferentially inhibits PKC-α with an IC50 value of 0.79 μM. nih.gov

| Compound | PKC Isotype | Inhibition (IC₅₀, µM) | Inhibition Kinetics (vs. ATP) |

|---|---|---|---|

| N-(3-[1-imidazolyl]-phenyl-4-(3-pyridyl)-2-pyrimidinamine | PKC (mixed) | Potent | Competitive |

| N-(3-Nitro-phenyl)-4-(3-pyridyl)-2-pyrimidinamine | PKC-α | 0.79 | Not Specified |

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The phenylaminopyrimidine scaffold is also integral to the development of inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. nih.gov A series of 2-aminopyrimidine (B69317) derivatives were designed as highly selective inhibitors of FGFR4. nih.gov

One of the most promising compounds, 2n , demonstrated potent enzymatic inhibition of FGFR4 with an IC50 value of 2.6 nM and a binding affinity (Kd) of 3.3 nM. nih.govresearchgate.net Crucially, this compound showed exceptional selectivity, completely sparing other FGFR subtypes (FGFR1, FGFR2, and FGFR3). nih.govresearchgate.net This high degree of selectivity is a significant advantage in developing targeted cancer therapies. Further studies confirmed that an acrylamide (B121943) "warhead" on these molecules was essential for their potent FGFR4 inhibition. nih.gov

| Compound | FGFR4 (IC₅₀, nM) | FGFR1 Inhibition (%) @ 10,000 nM | FGFR2 Inhibition (%) @ 10,000 nM | FGFR3 Inhibition (%) @ 10,000 nM |

|---|---|---|---|---|

| 2l (3'-chloro analogue) | 3.8 | - | - | - |

| 2n (3'-chloro-5'-fluoro analogue) | 2.6 | 0 | 0 | 0 |

Dihydrofolate Reductase Inhibition (as a class of pyrimidines)

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Inhibition of DHFR disrupts the synthesis of nucleic acids and some amino acids, making it a key target for antimicrobial and anticancer agents. The pyrimidine ring is a core structural feature of many DHFR inhibitors. nih.govresearchgate.net

The vast majority of DHFR inhibitors feature a 2,4-diamino-substituted pyrimidine ring, which mimics the natural substrate. nih.govresearchgate.net While not all phenylaminopyrimidines are designed as DHFR inhibitors, related pyrimidine classes, such as pyrazolo[3,4-d]pyrimidines, have been shown to inhibit human DHFR (hDHFR) at sub-micromolar concentrations. For example, several pyrazolo[3,4-d]pyrimidine analogues conjugated with amino acids demonstrated potent hDHFR inhibition with IC50 values below 1 µM, which is more potent than the reference drug Methotrexate (IC50 = 5.61 µM) in the same study. nih.gov This highlights the versatility of the pyrimidine scaffold in targeting different enzyme classes.

Antimicrobial Research Perspectives

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules and has been a focus of antimicrobial drug discovery due to its presence in natural substances and its ability to interact with biomolecules like enzymes and genetic material. nih.govproquest.com The structural diversity achievable with pyrimidine derivatives allows for the development of agents with a wide range of antimicrobial activities. nih.gov

Various studies have demonstrated that compounds incorporating the pyrimidine ring exhibit significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govrjptonline.org For example, research on thieno[2,3-d]pyrimidine (B153573) derivatives and other fused pyrimidine systems has yielded compounds with excellent antimicrobial profiles. proquest.com The broad biological activity of pyrimidine-containing agents underscores their potential as a source for novel antibiotics and antifungals to combat the growing challenge of multidrug-resistant pathogens. nih.gov

Anticancer Research Applications

Kinase Inhibition in Oncogenic Signaling Pathways

The 6-(phenylamino)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for the development of potent protein kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Derivatives of 6-(phenylamino)pyrimidin-4-ol, particularly those with additional substitutions, have been investigated for their ability to inhibit key kinases involved in oncogenic signaling, such as the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases (RTKs). nih.govresearchgate.net

Research into symmetrically substituted 4,6-dianilinopyrimidines identified them as a class of potent and selective inhibitors of the EGFR tyrosine kinase. Structure-activity relationship (SAR) studies revealed that the nature of the aniline (B41778) substituent significantly influences inhibitory activity. For instance, the introduction of a methyl group at the meta-position of the aniline rings led to a substantial increase in potency against the EGFR kinase.

| Compound | Substituent (R) | IC50 (μM) for EGFR Kinase |

|---|---|---|

| 4,6-Dianilinopyrimidine | H | 2.5 |

| 4,6-Bis(3-methylanilino)pyrimidine | 3-CH3 | 0.04 |

| 4,6-Bis(3-chloroanilino)pyrimidine | 3-Cl | 0.07 |

| 4,6-Bis(3-bromoanilino)pyrimidine | 3-Br | 0.05 |

| 4,6-Bis(4-methylanilino)pyrimidine | 4-CH3 | 0.25 |

Building on these findings, subsequent studies explored a broader library of 4-anilinopyrimidine derivatives with various moieties at the 6-position, including the 6-phenylamino group. researchgate.net This research confirmed that 6-phenylamino-4-anilinopyrimidines are potent inhibitors targeting the ErbB family of kinases, which includes EGFR (ErbB1) and HER2/neu (ErbB2). researchgate.net The presence of the 6-phenylamino group, in combination with a 4-anilino moiety, was found to be a key determinant for activity against EGFR. researchgate.net The substitution pattern on the 4-anilino portion was also critical, with small, lipophilic meta-substituents being preferred for enhanced potency. researchgate.net

Further profiling of these compounds against a wider panel of kinases revealed that while some derivatives were potent EGFR inhibitors, others displayed a multi-kinase inhibitory profile, targeting members of the class III receptor tyrosine kinase family. researchgate.net This family includes important oncogenic drivers such as KIT, platelet-derived growth factor receptors (PDGFRα and PDGFRβ), and FMS-like tyrosine kinase 3 (FLT3). researchgate.net For example, a 6-phenylamino derivative functionalized with a phenylurea group on the 4-anilino moiety (Compound 7) showed potent inhibition against KIT, PDGFRβ, and FLT3, while having very poor activity against EGFR. researchgate.net This demonstrates that modifications to the core structure can modulate the selectivity profile, shifting activity from the ErbB family to other important oncogenic kinase families. researchgate.net

| Kinase Target | Dissociation Constant (Kd) in nM |

|---|---|

| EGFR | >10000 |

| ErbB2 | >10000 |

| KIT | 150 |

| PDGFRα | 1200 |

| PDGFRβ | 150 |

| FLT3 | 220 |

Structure Activity Relationship Sar Elucidation for Phenylaminopyrimidinol Scaffolds

Identification of Critical Pharmacophores and Structural Motifs

The fundamental scaffold of 6-(phenylamino)pyrimidin-4-ol comprises a pyrimidinol core linked to a phenylamino (B1219803) moiety. This arrangement presents key pharmacophoric features essential for biological interactions. The pyrimidine (B1678525) ring often acts as a hydrogen bond acceptor, while the phenylamino group can participate in hydrogen bonding and hydrophobic interactions.

Key structural motifs crucial for the biological activity of phenylaminopyrimidine derivatives include:

The Phenylamino Group: This group is a critical component, often inserting into a hydrophobic pocket of the target protein. The nitrogen atom can act as a hydrogen bond donor, and the phenyl ring can be substituted to modulate binding affinity and selectivity.

The Pyrimidine Core: This heterocyclic system is a versatile scaffold. The nitrogen atoms within the ring can form crucial hydrogen bonds with amino acid residues in the active site of a receptor or enzyme. The 4-ol group can also participate in hydrogen bonding, either as a donor or an acceptor.

Substituent Positions: The positions on both the phenyl ring and the pyrimidine core are key for introducing modifications that can fine-tune the compound's properties. For instance, substitutions at the meta- and para-positions of the phenyl ring have been shown to significantly influence the activity of related anilinopyrimidine compounds.

Impact of Substituent Variation on Biological Potency and Selectivity

The biological potency and selectivity of the this compound scaffold can be significantly altered by the introduction of various substituents. These modifications can influence the electronic properties, steric profile, and lipophilicity of the molecule, thereby affecting its interaction with the biological target.

Influence of Positional and Electronic Factors of Substituents

The electronic nature of substituents on the phenylamino ring plays a pivotal role in modulating biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the phenyl ring and the amino linker, which in turn affects the strength of interactions with the target.

Table 1: Hypothetical Impact of Phenyl Ring Substituents on Biological Activity

| Substituent Position | Electronic Effect | Predicted Impact on Potency |

| Ortho | EWG | Potential decrease due to steric hindrance and unfavorable electronic effects. |

| Meta | EDG | Potential increase by enhancing favorable electronic interactions. |

| Para | EWG | May increase potency by participating in additional hydrogen bonding or polar interactions. |

| Para | Bulky Lipophilic | Could enhance binding through hydrophobic interactions, but may also lead to steric clashes. |

Steric Hindrance Effects on Receptor Binding and Activity

Steric factors are critical in determining the binding affinity of a ligand to its receptor. The size and shape of substituents can either promote or hinder the optimal orientation of the molecule within the binding site.

In the context of the this compound scaffold, bulky substituents on the phenyl ring can lead to steric clashes with the amino acid residues of the binding pocket, thereby reducing the compound's activity. Conversely, appropriately sized substituents that complement the topology of the active site can enhance binding affinity. The flexibility of the bond between the pyrimidine and the phenylamino group allows for some conformational adaptation, but significant steric hindrance can restrict the molecule from achieving its bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound derivatives would involve a series of steps. Initially, a dataset of compounds with their corresponding biological activities (e.g., IC50 values) would be compiled. This dataset would then be divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest and Support Vector Machines, can be employed to develop the QSAR model. The goal is to create a robust model that can accurately predict the activity of new, untested compounds based on their structural features.

Molecular Descriptor Generation and Statistical Validations

A crucial aspect of QSAR modeling is the generation of molecular descriptors. These are numerical values that represent the physicochemical properties of a molecule. For the this compound scaffold, relevant descriptors could include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moments.

Steric descriptors: These quantify the three-dimensional size and shape of the molecule.

Hydrophobic descriptors: These measure the lipophilicity of the compound.

Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive ability. Common validation metrics include:

Coefficient of determination (R²): This indicates the goodness of fit of the model for the training set.

Cross-validated R² (Q²): This is determined using techniques like leave-one-out cross-validation and assesses the internal predictivity of the model.

Predictive R² (R²_pred): This is calculated for the external test set and is a true measure of the model's ability to predict the activity of new compounds.

A statistically valid QSAR model for this compound derivatives would be a valuable tool in the drug discovery process, enabling the prioritization of compounds for synthesis and biological testing.

Advanced Structural and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds, offering non-destructive methods to probe molecular architecture. Techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman) provide complementary information regarding the atomic connectivity and the nature of chemical bonds within 6-(Phenylamino)pyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise location of each atom can be assigned.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the phenyl ring, and the amino (N-H) and hydroxyl (O-H) groups. The aromatic protons on the phenyl group typically resonate in the range of 6.5–8.0 ppm. semanticscholar.org The proton at position 5 of the pyrimidine ring would appear as a singlet, with its exact chemical shift influenced by the electronic nature of the adjacent substituents. semanticscholar.org The amino proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. semanticscholar.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Signals can be assigned to the carbons of the pyrimidine ring, including the carbon bearing the hydroxyl group (C4-OH) and the carbon attached to the phenylamino (B1219803) group (C6-NH), as well as the distinct carbons of the phenyl ring. The chemical shifts in related phenylamino-pyridine systems have been observed at values such as 151.76, 150.08, and 131.92 ppm for the heterocyclic ring and 146.45 and 138.60 ppm for the phenyl carbons, providing a reference for expected values. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is predictive and based on analysis of similar structures. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.0 - 7.8 | 120 - 145 |

| Pyrimidine H-5 | 5.5 - 6.5 | 90 - 100 |

| Pyrimidine H-2 | 8.0 - 8.5 | 150 - 160 |

| N-H | 9.0 - 10.0 (broad) | N/A |

| O-H | 10.0 - 12.0 (broad) | N/A |

| Pyrimidine C-2 | N/A | 150 - 160 |

| Pyrimidine C-4 | N/A | 160 - 170 |

| Pyrimidine C-5 | N/A | 90 - 100 |

| Pyrimidine C-6 | N/A | 155 - 165 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and are used to identify functional groups. sapub.org The analysis of pyrimidinol compounds is often complicated by keto-enol tautomerism, and vibrational spectroscopy is a key method to investigate this phenomenon. nih.gov

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the amino group (typically 3100-3500 cm⁻¹), O-H stretching (broad band, ~3200-3600 cm⁻¹), C=O stretching (if the keto tautomer is present, ~1650-1700 cm⁻¹), and C=N and C=C stretching vibrations from the pyrimidine and phenyl rings (in the 1400-1650 cm⁻¹ region). nih.govnih.gov

Raman spectroscopy provides complementary information. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds, making it particularly useful for characterizing the C=C bonds of the aromatic rings. sapub.org In related aminopyrimidines, FT-IR and FT-Raman spectra have been recorded in the regions of 4000–400 cm⁻¹ and 3500–100 cm⁻¹, respectively, allowing for a detailed assignment of vibrational modes. nih.gov

Table 2: Expected Vibrational Frequencies for this compound (Note: Frequencies are based on data from analogous compounds.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H / O-H | Stretching | 3100 - 3600 | FT-IR, Raman |

| C=O (keto form) | Stretching | 1650 - 1700 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1400 - 1650 | FT-IR, Raman |

| C-N | Stretching | 1200 - 1350 | FT-IR, Raman |

| C-H (aromatic) | Stretching | 3000 - 3100 | FT-IR, Raman |

X-ray Crystallography in Elucidating Solid-State and Complex Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions. rsc.org Given the presence of N-H and O-H groups (hydrogen bond donors) and nitrogen atoms within the pyrimidine ring (hydrogen bond acceptors), extensive hydrogen bonding is highly probable. nih.gov X-ray crystallography can precisely measure the distances and angles of these hydrogen bonds, which are critical to the stability of the crystal lattice. mdpi.com

Furthermore, the presence of two aromatic rings (pyrimidine and phenyl) suggests the possibility of π-π stacking interactions. redalyc.orgnih.gov These interactions, where the electron clouds of adjacent rings overlap, contribute significantly to the crystal packing. The crystallographic data would provide the distances and geometry (e.g., parallel-displaced or T-shaped) of these stacking arrangements. researchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline this compound (Note: This table is predictive, based on the molecular structure.)

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H (amino) | N (pyrimidine), O (hydroxyl) | Formation of chains, sheets, or dimers |

| Hydrogen Bonding | O-H (hydroxyl) | N (pyrimidine), O (hydroxyl) | Cross-linking of molecular motifs |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Columnar stacking of molecules |

| π-π Stacking | Pyrimidine Ring | Phenyl/Pyrimidine Ring | Stabilizing layered structures |

Co-crystallization Studies with Biological Macromolecules (e.g., Enzyme-Inhibitor Complexes)

Co-crystallization is a powerful technique used to understand how a small molecule, such as an inhibitor, binds to a biological target, like an enzyme. By obtaining a crystal structure of the complex, researchers can visualize the precise binding mode of the inhibitor in the enzyme's active site. This reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are responsible for the binding affinity and selectivity. While specific co-crystallization studies for this compound are not publicly available, this methodology would be essential if the compound were investigated as a potential drug candidate. The resulting structural information is invaluable for structure-based drug design, guiding the optimization of the molecule to improve its potency and other pharmacological properties. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the intrinsic properties of 6-(Phenylamino)pyrimidin-4-ol. These computational tools provide a lens through which the electronic environment of the molecule can be meticulously examined.

Density Functional Theory (DFT) is a robust computational method utilized to investigate the electronic structure of molecules. tandfonline.comresearchgate.net For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G* or higher basis set, are used to determine its optimized geometry and predict its reactivity. tandfonline.comresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Table 1: Calculated Electronic Properties for a Representative Phenylaminopyrimidine Derivative

| Parameter | Value |

|---|---|

| Ionization Potential (I) | ~5.5 eV |

| Electron Affinity (A) | ~1.8 eV |

| Electronegativity (χ) | ~3.65 eV |

| Global Chemical Hardness (η) | ~1.85 eV |

Note: These values are representative for a phenylaminopyrimidine derivative and calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Actual values for this compound may vary.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and charge transfer properties of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical stability. irjweb.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. wjarr.com

For pyrimidine (B1678525) derivatives, the HOMO is often localized on the electron-rich phenylamino (B1219803) moiety, while the LUMO may be distributed over the pyrimidine ring. researchgate.net This distribution facilitates intramolecular charge transfer from the donor (phenylamino group) to the acceptor (pyrimidine ring) upon electronic excitation. This charge transfer characteristic is a key aspect of the molecule's electronic behavior and can influence its interactions with other molecules. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Series of Pyrimidine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -5.57 | -1.94 | 3.63 |

| Derivative B | -5.46 | -1.59 | 3.87 |

| Derivative C | -5.52 | -1.64 | 3.88 |

Data adapted from a study on similar pyrimidine derivatives to illustrate typical values. wjarr.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. rsc.org

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these are favorable sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the amino group and the hydroxyl group, would exhibit positive potential, making them susceptible to nucleophilic attack. Such maps are instrumental in predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition processes. mdpi.comchemrxiv.org

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. semanticscholar.org For this compound, which has structural similarities to known kinase inhibitors, docking studies can predict its binding mode within the ATP-binding site of various kinases. mdpi.comacs.org The simulations generate multiple possible binding poses, which are then scored based on their estimated binding affinity (e.g., in kcal/mol). d-nb.info A lower binding energy score typically indicates a more stable and favorable interaction. mdpi.com These predictions are crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing. nih.gov

Table 3: Representative Docking Scores for Phenylaminopyrimidine Derivatives against a Kinase Target

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Derivative 1 | -8.6 |

| Derivative 2 | -9.2 |

| Derivative 3 | -8.9 |

Note: These scores are illustrative and represent typical values obtained for similar compounds in docking studies. wjarr.com

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's active site. semanticscholar.org For this compound docked into a kinase active site, for example, the analysis would likely reveal key hydrogen bonds between the pyrimidine ring's nitrogen atoms or the hydroxyl group and backbone atoms of the hinge region of the kinase. Additionally, hydrophobic interactions between the phenyl ring and nonpolar residues in the active site would also be identified. Understanding these key interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. acs.org

Advanced Simulation Techniques

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of the conformational changes of a molecule and its interactions with its environment, such as a biological receptor. This technique is particularly valuable in drug discovery and computational chemistry for understanding the flexibility of a ligand and the intricate details of its binding process to a protein target.

Conformational Landscapes of this compound

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. The molecule is not static; it can adopt a variety of conformations in solution. MD simulations allow for the exploration of this "conformational landscape" by simulating the molecule's movement in a solvent (typically water) over a period of nanoseconds to microseconds.

During a simulation, the trajectory of each atom is tracked, revealing the different shapes the molecule can assume. The analysis of this trajectory helps in identifying low-energy, stable conformations as well as the transition pathways between them. For this compound, key conformational features would include the rotational freedom around the bond connecting the phenyl and pyrimidine rings. The relative orientation of these two rings is crucial as it dictates how the molecule can fit into a protein's binding site.

While specific MD simulation studies on this compound are not extensively available in public literature, data from structurally related phenylaminopyrimidine-based kinase inhibitors can provide insights. For these types of molecules, MD simulations typically reveal a dynamic equilibrium between several low-energy conformations. The stability of these conformations is often governed by intramolecular hydrogen bonds and steric effects.

Below is an illustrative data table summarizing typical parameters used in an MD simulation to study the conformational landscape of a small molecule like this compound in an aqueous environment.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Force Field | CHARMM36, AMBER, GROMOS | Defines the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P, SPC/E | Represents the aqueous environment. |

| Simulation Time | 100 - 500 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

Binding Dynamics with Protein Targets

MD simulations are instrumental in elucidating the binding dynamics of a ligand to its protein target. mdpi.com While initial binding poses can be predicted by molecular docking, these are static pictures. mdpi.com MD simulations provide a dynamic view of the binding process, revealing how the ligand and protein adapt to each other. mdpi.com

For a compound like this compound, which is structurally similar to many kinase inhibitors, MD simulations can be used to study its interaction with the ATP-binding site of a protein kinase. nih.govnih.gov These simulations can help in:

Assessing the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, the stability of the complex can be evaluated. A stable complex will show relatively small fluctuations in RMSD after an initial equilibration period. nih.gov

Identifying key interactions: The simulation trajectory can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. rsc.org For many phenylaminopyrimidine-based kinase inhibitors, hydrogen bonds with the "hinge region" of the kinase are critical for binding. mdpi.com

Calculating binding free energy: Advanced computational techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand-protein complex. This provides a quantitative measure of the binding affinity.

The following interactive table illustrates the typical interactions that might be observed in an MD simulation of a phenylaminopyrimidine-based inhibitor within a protein kinase active site.

| Type of Interaction | Ligand Moiety | Protein Residue (Example) | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | Pyrimidine N1 | Hinge Region Backbone NH (e.g., Cys) | ~2.8 - 3.2 Å |

| Hydrogen Bond | Amino Linker NH | Hinge Region Backbone C=O (e.g., Glu) | ~2.9 - 3.3 Å |

| Hydrophobic Interaction | Phenyl Ring | Gatekeeper Residue (e.g., Thr, Met) | Van der Waals contact |

| Pi-Stacking | Phenyl Ring | Aromatic Residue (e.g., Phe) | ~3.5 - 4.5 Å |

Future Research Directions and Translational Perspectives for 6 Phenylamino Pyrimidin 4 Ol

Rational Design of Enhanced Potency and Selectivity Profiles

The core principle guiding future development of 6-(phenylamino)pyrimidin-4-ol analogs is the rational design of molecules with superior potency and selectivity. This involves meticulous structure-activity relationship (SAR) studies to understand how specific chemical modifications influence biological activity.

Key strategies include:

Substitution on the Phenylamino (B1219803) Moiety: Modifications to the phenyl ring are crucial for enhancing potency and tuning selectivity. Studies on related pyrido[2,3-d]pyrimidin-7-one scaffolds have shown that substitutions at the 3- and 4-positions of the phenylamino group can significantly improve inhibitory activity against targets like Abl kinase.

Modification of the Pyrimidine (B1678525) Core: Alterations to the pyrimidine ring itself can dictate selectivity. For instance, the addition of methyl groups to the pyrimidine ring of certain aminopyrimidine compounds was found to be detrimental to FGFR4 activity, while their removal restored potent inhibition. This highlights the sensitivity of the kinase hinge-binding region to steric hindrance. reactionbiology.com

Hybridization and Scaffold Hopping: A promising approach involves creating hybrid molecules that incorporate the phenylaminopyrimidine core with other pharmacophores. This strategy was successfully used to generate dual inhibitors of Bromodomain and extraterminal domain (BET) proteins and kinases, demonstrating that rational design can produce potent polypharmacological agents.

| Scaffold/Analog Class | Target Kinase(s) | Key SAR Finding | Reference Insight |

|---|---|---|---|

| Aminodimethylpyrimidinol Derivatives | FGFR4 | Methyl groups on the pyrimidine ring are detrimental to activity, likely due to steric clashes in the ATP binding pocket. | Removing methyl groups from the pyrimidine ring of certain analogs restores potent FGFR4 inhibitory activity. reactionbiology.com |

| Pyrido[2,3-d]pyrimidin-7-ones | Abl | Substitutions at the 3- and 4-positions of the phenylamino ring lead to improved potency and selectivity. | Provides a clear strategy for optimizing the phenylamino portion of the scaffold for better target engagement. |

| 2-Heteroarylpyrimidines | Anti-cancer target | An ortho-nitrogen atom in the 2-heteroaryl group relative to the pyrimidine core enhances activity. | Demonstrates that modifications at the 2-position of the pyrimidine can significantly boost potency. nih.gov |

Exploration of Novel Biological Targets and Disease Indications

While historically significant in oncology, the versatility of the this compound scaffold allows for its application against a wide array of biological targets and diseases. Future research will focus on expanding its therapeutic reach beyond established kinase targets.

Broadening Kinase Target Profiles: The scaffold has already shown activity against a diverse range of kinases, including Abl, FGFR4, Mnk2, mTOR, FLT3, and CDK4. nih.gov Future high-throughput screening and profiling efforts are likely to uncover activity against other kinase families, opening up new therapeutic avenues in inflammation, metabolic disorders, and neurodegenerative diseases.

Non-Kinase Targets: The potential of this scaffold is not limited to kinases. Derivatives have been investigated as histamine H4 receptor antagonists for inflammatory conditions and as inhibitors of phosphodiesterases like PDE9A for cognitive disorders. This demonstrates the scaffold's adaptability for targets with different binding site topologies.

Polypharmacology: A growing trend in drug discovery is the design of single molecules that can modulate multiple targets. The phenylaminopyrimidine core is well-suited for this approach. For example, derivatives have been rationally designed to act as dual inhibitors of targets such as BET/CDK9 and FLT3/CDK4, which can offer synergistic therapeutic effects and potentially overcome drug resistance.

Antimicrobial Applications: The pyrimidine framework is a cornerstone of many antimicrobial agents. Exploring derivatives of this compound for antibacterial or antiviral activity represents a significant area for future investigation.

| Compound Scaffold Class | Biological Target(s) | Potential Disease Indication(s) |

|---|---|---|

| Phenylaminopyrimidines | Bcr-Abl, FGFR4, FLT3, CDK4/6 | Chronic Myeloid Leukemia, Hepatocellular Carcinoma, Acute Myeloid Leukemia |

| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-ones | Mnk2 | Cancer nih.gov |

| 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones | BET, CDK9 (Dual Inhibitor) | Cancer |

| Pyrazolo[3,4-d]pyrimidines | mTOR, PDE9A | Cancer, Cognitive Disorders |

| 6-Alkyl-2,4-diaminopyrimidines | Histamine H4 Receptor | Asthma, Atopic Dermatitis nih.gov |

Development of Advanced Computational Methodologies for Drug Discovery

In silico techniques are indispensable for accelerating the drug discovery process. Future efforts will leverage more sophisticated computational methods to refine the design of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Similarity Index Analysis (CoMSIA), can provide detailed insights into the relationship between a molecule's structural features and its biological activity. rsc.org These models generate contour maps that visualize regions where modifications would likely enhance or diminish potency, guiding more precise analog design. rsc.org

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of binding, MD simulations can predict the dynamic behavior of a compound within a protein's active site over time. rsc.org This can reveal key stable interactions and confirm the binding modes predicted by docking, providing a higher level of confidence in the design strategy. rsc.org

Quantum Chemical Methods: Techniques like density-functional theory (DFT) can be employed to calculate fundamental molecular properties, such as acidity (pKa). acs.org Predicting these properties is crucial as they influence a drug's solubility, absorption, and interaction with its target at physiological pH.

Synergistic Integration of Synthetic Chemistry, Biological Evaluation, and Computational Studies

The future of drug discovery with the this compound scaffold lies in a tightly integrated, multidisciplinary approach. The modern drug development process is an iterative cycle where each discipline informs the others. researchgate.net

The process is envisioned as follows:

Computational Design: Novel derivatives are designed in silico using molecular modeling and QSAR to predict their affinity and selectivity for a specific target. rsc.org

Chemical Synthesis: Promising candidates are then synthesized using efficient and adaptable chemical pathways.

Biological Evaluation: The synthesized compounds undergo a cascade of testing, starting with biochemical assays to determine potency and selectivity, followed by cell-based assays to confirm activity in a physiological context. reactionbiology.comreactionbiology.com

Iterative Refinement: The biological data, along with crystallographic or NMR data of compound-target complexes, is fed back to the computational chemists. This information is used to refine the predictive models, leading to the design of a new, improved generation of molecules.

This synergistic loop of design, synthesis, and testing accelerates the journey from a promising chemical scaffold to a potential therapeutic agent, ensuring that resources are focused on candidates with the highest probability of success. drugdiscoverychemistry.comnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(Phenylamino)pyrimidin-4-ol, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, reacting 4-hydroxypyrimidine derivatives with substituted anilines under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ . Optimization includes varying temperature (80–120°C), reaction time (12–24 hr), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC or HPLC .

Q. How does the presence of the phenylamino and hydroxyl groups influence the compound’s hydrogen-bonding capacity?

- Methodology : The hydroxyl group at position 4 and the phenylamino group at position 6 enable hydrogen bonding with biological targets (e.g., enzymes or DNA). Computational tools like Gaussian or AutoDock can model these interactions. Experimentally, crystallography (XRD) or NMR titration studies quantify binding affinities. For example, XRD data from similar pyrimidinol derivatives reveal hydrogen-bond distances of 2.6–3.0 Å .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm).

- FT-IR : Identify O–H (3200–3500 cm⁻¹) and N–H (3300–3400 cm⁻¹) stretches.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Cross-validate with literature data from PubChem or crystallographic databases .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring or pyrimidine core alter biological activity?

- Methodology : Synthesize analogs with electron-withdrawing/donating substituents (e.g., –Cl, –OCH₃) on the phenyl ring. Evaluate bioactivity via enzyme inhibition assays (e.g., kinase inhibition) or cellular cytotoxicity studies. For example, shows that a methoxy substituent reduces Ki values by 40% compared to unmodified analogs. SAR studies combined with molecular docking (e.g., using Schrödinger Suite) reveal steric and electronic effects .

Q. What experimental and computational strategies resolve contradictions in reported biological data for pyrimidin-4-ol derivatives?

- Methodology : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity levels. Standardize assays using positive controls (e.g., staurosporine for kinases) and validate purity via HPLC (>98%). For computational studies, apply ensemble docking with multiple protein conformations (MD simulations) to account for target flexibility .

Q. How can reaction mechanisms for regioselective functionalization of this compound be elucidated?

- Methodology : Use kinetic isotope effects (KIE) or Hammett plots to probe substituent effects on reaction rates. For example, isotopic labeling (²H or ¹⁵N) at the hydroxyl group can track intermediates via LC-MS. Computational DFT studies (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in substitution reactions .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodology : Screen crystallization conditions using high-throughput vapor diffusion (e.g., Hampton Research kits). Optimize solvent mixtures (e.g., DMSO/water) and additives (e.g., PEG 4000). For poorly diffracting crystals, employ synchrotron radiation or cryo-crystallography. highlights success with similar pyrimidinones using 2-methyl-2-propanol as a precipitant .

Data-Driven Analysis

Q. How can researchers design a robust QSAR model for pyrimidin-4-ol derivatives targeting kinase inhibition?

- Methodology :

- Dataset Curation : Compile IC₅₀ values and structural descriptors (e.g., logP, polar surface area) from PubChem or ChEMBL.

- Feature Selection : Use partial least squares (PLS) or machine learning (random forests) to identify critical descriptors.

- Validation : Apply leave-one-out cross-validation and external test sets. ’s Ki data for ZINC17879278 (Ki = 68.29 nM) can anchor model training .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodology :

- In Vitro : Assess metabolic stability using liver microsomes (human/rat), plasma protein binding (equilibrium dialysis), and CYP450 inhibition.

- In Vivo : Conduct rodent PK studies with IV/PO dosing. Monitor plasma levels via LC-MS/MS. ’s analogs with logD ~1.5 showed improved oral bioavailability in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.